2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-20(16-12-15-6-2-3-7-17(15)29-21(16)27)22-8-11-28-19-13-18(23-14-24-19)25-9-4-1-5-10-25/h2-3,6-7,12-14H,1,4-5,8-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLUWMOZMIHPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide (CAS Number: 1172740-57-6) is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, highlighting its biological activity through various studies and findings.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
The presence of a piperidine ring and a pyrimidine moiety contributes to its biological profile.
Antimicrobial Activity
Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | E. coli |
Anticancer Activity
In vitro studies have highlighted the anticancer potential of chromene derivatives. Compound 10f , a related structure, showed significant activity against the HT-29 colon cancer cell line with an IC₅₀ value of 7.98 ± 0.05 μM, while another derivative exhibited moderate activity against leukemia cells (K562) with an IC₅₀ of 9.44 ± 0.02 μM .
| Cell Line | IC₅₀ (μM) | Compound |
|---|---|---|
| HT-29 | 7.98 | 10f |
| K562 | 9.44 | 10c |
The mechanism by which these compounds exert their effects is multifaceted:
- Inhibition of Enzyme Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Biofilm Disruption : Certain studies indicate that these compounds can disrupt biofilm formation, enhancing their efficacy against resistant strains .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several chromene derivatives, including our compound of interest. The results demonstrated that these compounds not only inhibited bacterial growth but also showed bactericidal effects at higher concentrations . This dual action is crucial in developing new antibacterial agents.
Study on Anticancer Properties
Another research focused on the anticancer properties of similar chromene derivatives revealed that they could inhibit cancer stem cell populations effectively, suggesting potential use in targeting resistant cancer types . The study emphasized the need for further exploration into their mechanisms and long-term effects.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. The presence of the piperidine and pyrimidine rings is hypothesized to enhance the selectivity and potency against cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can inhibit key signaling pathways involved in tumor growth, particularly in gastrointestinal stromal tumors (GISTs) where c-KIT mutations play a crucial role .
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various kinases, including c-KIT and other receptor tyrosine kinases. These enzymes are critical in several signaling pathways that regulate cell proliferation and survival. Inhibiting these kinases could provide therapeutic benefits in treating cancers characterized by dysregulated signaling .
Neuropharmacology
Given the presence of the piperidine moiety, there is potential for applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting a possible role in treating neurological disorders such as depression or anxiety . The modulation of neurotransmitter receptors could lead to novel treatments with fewer side effects compared to existing medications.
Antimicrobial Properties
Emerging research suggests that chromene derivatives possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against various bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance .
Case Studies
- Inhibition of c-KIT Mutations : A study demonstrated that derivatives of this compound effectively inhibited mutated forms of c-KIT in vitro, leading to reduced cell viability in GIST models . This finding supports its potential as a targeted therapy for specific cancer types.
- Neurotransmitter Modulation : Another investigation explored the effects of similar compounds on serotonin receptors, showing promise for treating mood disorders. The modulation of these receptors by compounds like this compound could lead to new therapeutic strategies with improved efficacy .
Chemical Reactions Analysis
Formation of Chromene Ring
The chromene ring can be synthesized using methods similar to those for coumarins, which involve the condensation of salicylaldehyde derivatives with acetic anhydride or other esters in the presence of a catalyst like sulfuric acid or piperidine .
Pyrimidine Ring Formation
Pyrimidine rings can be formed through various methods, including the condensation of urea or guanidine with appropriate aldehydes or ketones. The introduction of a piperidine group onto the pyrimidine ring typically involves nucleophilic substitution reactions .
Attachment of Piperidine Moiety
Attaching a piperidine group to a pyrimidine ring often involves nucleophilic substitution reactions where the piperidine acts as a nucleophile, displacing a leaving group on the pyrimidine ring .
Potential Chemical Reactions
Given the structure of 2-oxo-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2H-chromene-3-carboxamide , several types of chemical reactions could be envisioned:
-
Hydrolysis : The amide linkage could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
-
Nucleophilic Substitution : The piperidine ring could participate in nucleophilic substitution reactions, potentially replacing other functional groups in the molecule.
-
Ring-Opening Reactions : The chromene ring might undergo ring-opening reactions under certain conditions, similar to other coumarin derivatives .
Spectroscopic Analysis
Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for characterizing the structure and purity of This compound .
| Spectroscopic Method | Expected Signals |
|---|---|
| IR | Amide C=O stretch around 1650-1700 cm^-1, aromatic C=C stretches around 1500-1600 cm^-1 |
| NMR | Signals for aromatic protons, piperidine protons, and amide protons |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound |
Future
Comparison with Similar Compounds
6-Chloro-N-(peptidomimetic aldehyde)-2H-chromene-3-carboxamide ()
- Key Differences :
- The coumarin core is substituted with a chlorine atom at the 6-position, which may enhance electron-withdrawing effects and alter UV-Vis absorption compared to the unsubstituted 2-oxo coumarin in the target compound.
- The carboxamide side chain is replaced with a peptidomimetic aldehyde group, suggesting a design for protease inhibition (e.g., targeting cysteine or serine proteases).
- Implications : The chloro substituent could increase lipophilicity, while the peptidomimetic side chain may improve target specificity but reduce metabolic stability .
2-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide ()
- Key Differences :
- The pyrimidine ring in this analogue is substituted with a phenyl group at the 4-position and an oxo group at the 6-position, contrasting with the target compound’s 6-piperidin-1-yl substitution.
- The absence of a basic piperidine group likely reduces solubility in acidic environments.
- Implications : The phenyl group may enhance π-π stacking interactions in hydrophobic binding pockets, while the oxo group could participate in hydrogen bonding. However, the lack of a piperidine moiety might limit salt formation and oral bioavailability .
Pyridyl-Substituted Coumarin Carboxamides ()
- Key Differences :
- Derivatives such as 2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (2a) and its ethyl-linked variant (2c) replace the pyrimidine-piperidine group with pyridyl substituents.
- The ethyl linker in 2c is directly bonded to the pyridine ring, lacking the oxygen atom present in the target compound’s ethyloxy linker.
- Implications: Pyridyl groups enable metal chelation (e.g., Cu²⁺ sensing), as demonstrated in .
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Hypothetical Property Comparison
Notes:
- The piperidine group in the target compound may improve solubility via protonation in acidic environments (e.g., gastric fluid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
